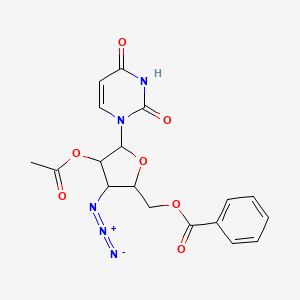
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine is a potent antiviral compound primarily used in the research of viral infections, particularly those caused by herpes viruses. This nucleoside analogue exhibits a high selectivity index and low toxicity towards host cells, making it an effective option for suppressing viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine involves the condensation of a purine base with a ribose sugar derivative. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under anhydrous conditions to ensure high yield and purity. Common reagents include methoxy-protected purine derivatives and methylated ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using chromatographic techniques and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced purine analogues, and various substituted purine compounds.
Scientific Research Applications
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of viral replication and inhibition mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.
Industry: Utilized in the production of antiviral drugs and research reagents.
Mechanism of Action
The compound exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme crucial for viral DNA replication. By incorporating into the viral DNA, it causes chain termination and prevents further elongation of the viral genome. This mechanism is highly selective for viral polymerases, minimizing toxicity to host cells.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine: Another nucleoside analogue with similar antiviral properties.
9-(2-Deoxy-Beta-D-Ribofuranosyl)-6-Methylpurine: A deoxyribonucleoside with applications in antiviral research.
Uniqueness
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine is unique due to its high selectivity index and low toxicity, making it a preferred choice for antiviral research. Its methoxy group also provides distinct chemical properties that can be exploited in various synthetic and biological applications.
Properties
Molecular Formula |
C12H16N4O5 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O5/c1-12(19)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)20-2/h4-6,8,11,17-19H,3H2,1-2H3 |
InChI Key |
HFOYSXHOPVYGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)
![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)


![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)







